molecular formula C6H11N5 B13220044 2-Amino-6-(isopropylamino)1,3,5-triazine CAS No. 69844-52-6

2-Amino-6-(isopropylamino)1,3,5-triazine

Cat. No.: B13220044
CAS No.: 69844-52-6
M. Wt: 153.19 g/mol
InChI Key: WBEKRMVYCWRRDJ-UHFFFAOYSA-N
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Description

2-Amino-6-(isopropylamino)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(isopropylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine under alkaline conditions. This reaction produces 2-chloro-4,6-diisopropylamino-1,3,5-triazine, which can then be further reacted with ammonia to yield the desired compound.

Industrial Production Methods

Industrial production methods for 2-Amino-6-(isopropylamino)-1,3,5-triazine often involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(isopropylamino)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Amino-6-(isopropylamino)-1,3,5-triazine has a wide range of scientific research applications, including:

    Agriculture: It is used as a herbicide to control broadleaf and grassy weeds in crops such as corn and sugarcane.

    Bioremediation: The compound is studied for its potential in bioremediation, where it can be degraded by specific bacteria and fungi to clean up contaminated soil and water.

    Pharmaceuticals: Research is ongoing to explore its potential use in developing new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Amino-6-(isopropylamino)-1,3,5-triazine involves its interaction with specific molecular targets. In plants, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, thereby blocking electron transport and leading to the death of the plant . In bioremediation, specific enzymes such as hydroxyatrazine N-ethylaminohydrolase catalyze the degradation of the compound, converting it into less harmful substances .

Comparison with Similar Compounds

Similar Compounds

    Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine, a widely used herbicide with similar chemical structure and applications.

    Propazine: 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine, another herbicide with similar properties.

Uniqueness

2-Amino-6-(isopropylamino)-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

CAS No.

69844-52-6

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C6H11N5/c1-4(2)10-6-9-3-8-5(7)11-6/h3-4H,1-2H3,(H3,7,8,9,10,11)

InChI Key

WBEKRMVYCWRRDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=NC(=N1)N

Origin of Product

United States

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